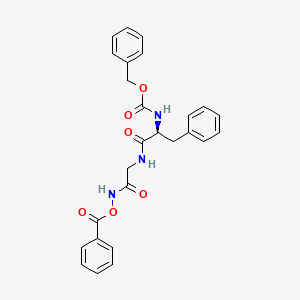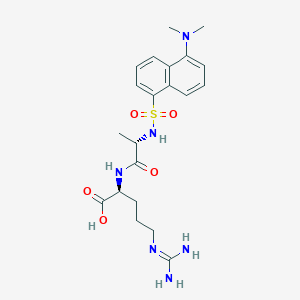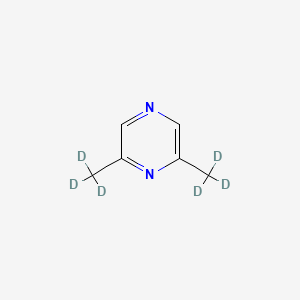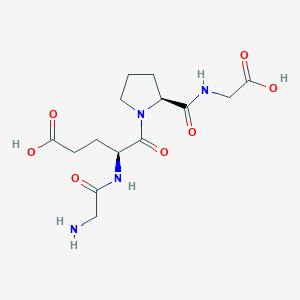
Tetrapeptide-4
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tetrapeptide-4 is a peptide composed of four amino acids linked by peptide bonds Peptides, including tetrapeptides, are short chains of amino acids that play crucial roles in various biological processes
準備方法
Tetrapeptide-4 can be synthesized using solid-phase peptide synthesis, a widely used method for producing peptides. This method involves the sequential addition of protected amino acids to a solid support, followed by deprotection and cleavage from the support. The process typically includes the following steps:
Attachment of the first amino acid: The first amino acid is attached to a solid resin.
Coupling of subsequent amino acids: Each subsequent amino acid is coupled to the growing peptide chain using coupling reagents such as N,N’-diisopropylcarbodiimide and 1-hydroxybenzotriazole.
Deprotection: The protecting groups on the amino acids are removed using reagents like trifluoroacetic acid.
Cleavage: The completed peptide is cleaved from the resin using a cleavage cocktail, typically containing trifluoroacetic acid, water, and scavengers.
Industrial production of this compound follows similar principles but on a larger scale, with optimizations for yield and purity.
化学反応の分析
Tetrapeptide-4 can undergo various chemical reactions, including:
Oxidation: this compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of disulfide bonds if cysteine residues are present.
Reduction: Reduction reactions can be carried out using reducing agents like dithiothreitol or tris(2-carboxyethyl)phosphine to break disulfide bonds.
Substitution: this compound can undergo substitution reactions where specific amino acids are replaced with others to modify its properties.
Hydrolysis: Hydrolysis reactions can break peptide bonds, leading to the formation of smaller peptides or individual amino acids.
Common reagents and conditions used in these reactions include acidic or basic environments, specific enzymes, and various chemical reagents. The major products formed depend on the specific reaction and conditions used.
科学的研究の応用
Tetrapeptide-4 has a wide range of scientific research applications, including:
Chemistry: this compound is used in studies of peptide synthesis, structure-activity relationships, and peptide-based drug design.
Biology: It is used to investigate protein-protein interactions, signal transduction pathways, and cellular processes.
Medicine: this compound is explored for its potential therapeutic applications, including wound healing, anti-inflammatory effects, and as a component in anti-aging skincare products.
Industry: It is used in the development of cosmetics and personal care products due to its ability to enhance skin appearance and texture.
作用機序
Tetrapeptide-4 exerts its effects by interacting with specific molecular targets and pathways. In skincare, it promotes collagen synthesis by activating fibroblasts, the cells responsible for producing collagen. This leads to increased collagen production, improved skin elasticity, and reduced appearance of wrinkles. This compound may also have anti-inflammatory properties, contributing to its overall beneficial effects on the skin.
類似化合物との比較
Tetrapeptide-4 can be compared with other similar compounds, such as:
Palmitoyl Tetrapeptide-7: Known for its anti-inflammatory and skin-repairing properties.
Acetyl Tetrapeptide-5: Used for its ability to reduce puffiness and dark circles around the eyes.
Palmitoyl Pentapeptide-4: Promotes collagen synthesis and is widely used in anti-aging products.
This compound is unique due to its specific amino acid sequence and its ability to target collagen production effectively. Its combination of collagen-boosting and anti-inflammatory properties makes it a valuable ingredient in skincare formulations.
特性
分子式 |
C14H22N4O7 |
|---|---|
分子量 |
358.35 g/mol |
IUPAC名 |
(4S)-4-[(2-aminoacetyl)amino]-5-[(2S)-2-(carboxymethylcarbamoyl)pyrrolidin-1-yl]-5-oxopentanoic acid |
InChI |
InChI=1S/C14H22N4O7/c15-6-10(19)17-8(3-4-11(20)21)14(25)18-5-1-2-9(18)13(24)16-7-12(22)23/h8-9H,1-7,15H2,(H,16,24)(H,17,19)(H,20,21)(H,22,23)/t8-,9-/m0/s1 |
InChIキー |
SCAKQYSGEIHPLV-IUCAKERBSA-N |
異性体SMILES |
C1C[C@H](N(C1)C(=O)[C@H](CCC(=O)O)NC(=O)CN)C(=O)NCC(=O)O |
正規SMILES |
C1CC(N(C1)C(=O)C(CCC(=O)O)NC(=O)CN)C(=O)NCC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


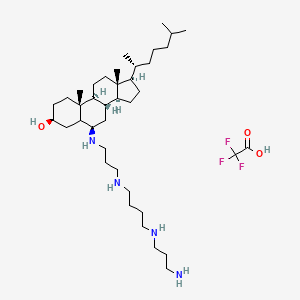
methyl phosphate](/img/structure/B12378501.png)
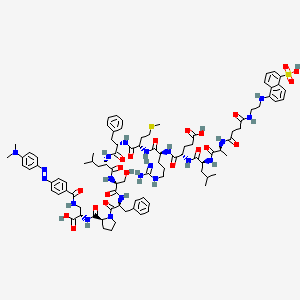
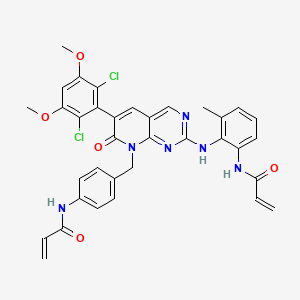
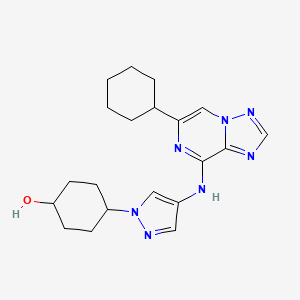
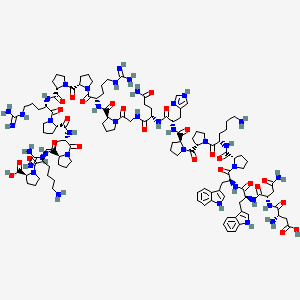
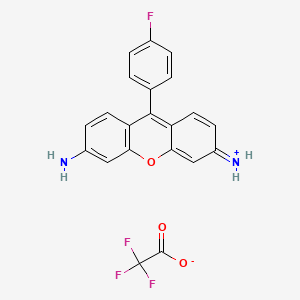

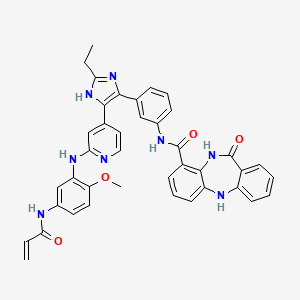

![4-(5,6-dimethoxypyridin-3-yl)-2-[(4,6-dimethylquinazolin-2-yl)amino]-1H-pyrimidin-6-one](/img/structure/B12378541.png)
